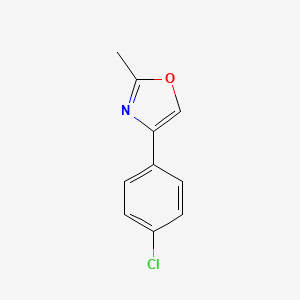

4-(4-Chlorophenyl)-2-methyl-1,3-oxazole

Description

Significance of the 1,3-Oxazole Heterocycle in Medicinal Chemistry and Drug Discovery

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds and approved drugs. nih.govresearchgate.net Its five-membered aromatic structure, containing both a nitrogen and an oxygen atom, allows it to interact with various biological targets like enzymes and receptors through a range of non-covalent bonds. researchgate.net The oxazole (B20620) nucleus is a key component in a multitude of compounds that exhibit a wide spectrum of pharmacological activities. nih.govgoogle.com

The versatility of the oxazole ring allows for substitutions at various positions, which plays a crucial role in determining the biological effects of its derivatives. nih.gov Researchers have successfully synthesized and screened numerous oxazole derivatives, revealing their potential as antimicrobial, anticancer, anti-inflammatory, antitubercular, antidiabetic, and antioxidant agents. nih.gov The stability of the oxazole ring and its capacity for diverse chemical modifications make it an attractive starting point for the development of new therapeutic agents. mdpi.com The presence of this heterocycle in natural products with significant biological activity further underscores its importance in drug discovery. mdpi.com

Overview of Research Trajectories for 4-(4-Chlorophenyl)-2-methyl-1,3-Oxazole and Related Derivatives

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the research trajectory can be understood by examining studies on closely related derivatives. The general structure, featuring a 4-chlorophenyl group at the 4-position of the oxazole ring, is a common motif in medicinal chemistry research. Scientists have explored the impact of modifying the substituent at the 2-position to understand its effect on biological activity.

For instance, research into derivatives where the 2-methyl group is replaced by other functionalities has yielded compounds with notable biological activities. One study synthesized a series of heterocyclic derivatives and found that 2-tert-Butyl-4-(4-chlorophenyl)oxazole was among the most active compounds when tested for its antibacterial potential against various organisms. nih.gov Another area of investigation involves the synthesis of derivatives with different functional groups at other positions of the oxazole ring, such as the synthesis of 4-(4-chlorophenyl)-2-phenyl-1,3-oxazole. chemsynthesis.com

Furthermore, research into oxazolo[5,4-d]pyrimidine (B1261902) derivatives has identified compounds with a 2-(4-chlorophenyl)-5-methyl substitution that exhibit potent biological effects, highlighting the significance of the chlorophenyl and methyl groups on the core structure for anticancer activity. mdpi.com The synthesis of 4-(4-chlorophenyl)-2-trifluoromethyl-3-oxazole-5-one as an intermediate for other chemical products also points to the industrial and synthetic utility of this structural class. google.com

These examples indicate a research trajectory focused on exploring the structure-activity relationship of the 4-(4-chlorophenyl)oxazole (B1599665) scaffold by modifying substituents at various positions to optimize for specific biological targets.

Table 1: Biological Activity of Selected 4-(4-Chlorophenyl)oxazole Derivatives

| Compound Name | Substitution at Position 2 | Observed Biological Activity | Reference |

| 2-tert-Butyl-4-(4-chlorophenyl)oxazole | tert-Butyl | Antibacterial | nih.gov |

| N-(4-{[2-(4-chlorophenyl)-5-methyloxazolo[5,4-d]-pyrimidin-7-yl]amino}phenyl)benzamide | 4-chlorophenyl (as part of a larger fused ring system) | Inhibition of VEGF-induced HUVEC | mdpi.com |

Historical Context of Oxazole Synthesis and Biological Activity Studies

The history of oxazole chemistry dates back to the mid-20th century, with the first preparation of the parent oxazole compound reported in 1947. nih.gov Since its initial synthesis, the oxazole ring system has been the subject of extensive research. Early studies focused on understanding the fundamental chemical properties and reactivity of this heterocyclic system.

Over the years, numerous synthetic methods have been developed to construct the oxazole ring. These methods provide access to a wide array of substituted oxazole derivatives, enabling chemists to systematically investigate their properties. The development of efficient synthetic routes has been a critical driver for the exploration of oxazoles in various applications.

The investigation into the biological activities of oxazole derivatives has been a major focus of research in medicinal chemistry. The discovery that the oxazole moiety is present in a number of natural products with potent biological effects spurred further interest in this class of compounds. mdpi.com This has led to a vast body of literature describing the synthesis and evaluation of oxazole derivatives for a wide range of therapeutic applications, including their use as antimicrobial and anticancer agents. nih.gov The ongoing research in this field continues to uncover new derivatives with promising pharmacological profiles, solidifying the importance of the oxazole scaffold in modern drug discovery.

Structure

3D Structure

Properties

Molecular Formula |

C10H8ClNO |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

4-(4-chlorophenyl)-2-methyl-1,3-oxazole |

InChI |

InChI=1S/C10H8ClNO/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3 |

InChI Key |

JZEMRJQKMIXUES-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 4 Chlorophenyl 2 Methyl 1,3 Oxazole

Established Synthetic Routes for 4-(4-Chlorophenyl)-2-methyl-1,3-Oxazole and Closely Related Analogs

The primary approaches for synthesizing the target compound and its analogs involve building the heterocyclic ring through multi-step sequences that culminate in a cyclization reaction. Key precursors for introducing the 4-(4-chlorophenyl) and 2-methyl moieties include α-haloketones, α-amino ketones, and their derivatives.

Several pathways have been established for the synthesis of 2,4-disubstituted oxazoles, which are directly applicable to the preparation of this compound. Two of the most prominent routes start from either an α-haloketone or an α-amino ketone.

Route from α-Haloketones (Bredereck Reaction): This approach utilizes the condensation of an α-haloketone with a primary amide. ijpsonline.com For the target molecule, the synthesis would commence with 2-bromo-1-(4-chlorophenyl)ethanone, which is condensed with acetamide (B32628) to yield this compound. ijpsonline.comresearchgate.netnih.gov This method is an efficient way to form 2,4-disubstituted oxazoles. ijpsonline.com

Route from α-Amino Ketones (Robinson-Gabriel Synthesis): This classic method involves a two-step sequence starting from an α-amino ketone. wikipedia.org First, 2-amino-1-(4-chlorophenyl)ethanone (B52829) undergoes N-acylation with an acetylating agent (like acetyl chloride or acetic anhydride) to form the intermediate, N-(1-(4-chlorophenyl)-2-oxopropyl)acetamide. nih.govsigmaaldrich.comcymitquimica.com This intermediate is then subjected to cyclodehydration to furnish the final oxazole (B20620) product. wikipedia.orgsynarchive.com

Route from Amino Acids: A general and practical method for creating 2,4-disubstituted oxazoles from α-amino acids has also been reported. nih.gov A related approach is detailed in a patent for a similar structure, 4-(4-chlorophenyl)-2-trifluoromethyl-3-oxazole-5-ketone, which starts from α-(p-chlorophenyl)glycine. google.com This suggests that amino acid derivatives are versatile precursors for this class of compounds.

Below is a table summarizing these primary multi-step synthetic pathways.

Table 1: Multi-Step Synthetic Routes to this compound

| Starting Precursor | Intermediate | Key Reaction Type | Final Product |

|---|---|---|---|

| 2-Bromo-1-(4-chlorophenyl)ethanone + Acetamide | N/A (Direct Condensation) | Bredereck Reaction | This compound |

| 2-Amino-1-(4-chlorophenyl)ethanone | N-(1-(4-chlorophenyl)-2-oxopropyl)acetamide | N-Acylation, then Robinson-Gabriel Cyclization | This compound |

The formation of the oxazole ring is the critical step in these syntheses, and it is governed by specific reaction mechanisms, each with optimized conditions to ensure high yields.

Cyclodehydration is the final step in the Robinson-Gabriel synthesis, where an α-acylamino ketone undergoes intramolecular cyclization with the elimination of a water molecule to form the aromatic oxazole ring. wikipedia.orgsynarchive.com This transformation requires a dehydrating agent to facilitate the reaction. wikipedia.org Commonly used reagents include concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), and trifluoroacetic anhydride (B1165640). wikipedia.orgnih.gov The choice of reagent can influence reaction time and yield. For instance, phosphorus oxychloride is often used at reflux temperatures to drive the cyclization. nih.gov More modern methods have employed reagent combinations like triphenylphosphine/hexachloroethane for the cyclodehydration of α-acylamino aldehydes and ketones. nih.gov

Table 2: Common Cyclodehydrating Agents for Oxazole Synthesis

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | Concentrated, often with heating | wikipedia.org |

| Phosphorus Oxychloride (POCl₃) | Reflux in a suitable solvent | nih.gov |

| Trifluoroacetic Anhydride (TFAA) | Ethereal solvent, often used in solid-phase synthesis | wikipedia.orgidexlab.com |

N-acylation is the preparatory step in the Robinson-Gabriel pathway, where the nitrogen atom of an α-amino ketone is functionalized. nih.gov For the synthesis of the target compound, the free amine of 2-amino-1-(4-chlorophenyl)ethanone is acylated using an acetyl group source. This is typically achieved by reacting the amino ketone hydrochloride salt with acetyl chloride or acetic anhydride in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the generated HCl. nih.gov The reaction is generally performed in an anhydrous solvent at controlled temperatures to yield the N-acyl-α-amino ketone intermediate. nih.govnih.gov The selective acylation of the α-amino group is a crucial step for the subsequent cyclization. nih.gov

The Robinson-Gabriel synthesis provides a robust route to oxazoles from 2-acylamino-ketones. wikipedia.orgsynarchive.com The mechanism begins with the enolization of the ketone, followed by the nucleophilic attack of the enol oxygen onto the amide carbonyl carbon. This forms a five-membered cyclic intermediate known as an oxazoline. Subsequent dehydration of this intermediate, promoted by a strong acid or dehydrating agent, leads to the formation of the aromatic 1,3-oxazole ring. wikipedia.org The reaction was first described independently by Sir Robert Robinson and Siegmund Gabriel in the early 20th century and remains a cornerstone of oxazole synthesis. wikipedia.orgsynarchive.com One-pot modifications, such as a Friedel-Crafts/Robinson-Gabriel sequence, have been developed to streamline the synthesis of highly substituted oxazoles. idexlab.comresearchgate.netnih.gov

Condensation reactions provide a direct method for constructing the oxazole ring from two different precursor molecules.

Bredereck Reaction: This reaction involves the direct condensation of α-haloketones with primary amides. ijpsonline.com To synthesize this compound, 2-bromo-1-(4-chlorophenyl)ethanone is heated with acetamide. ijpsonline.comchemmethod.com The mechanism is thought to proceed via initial N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration to form the oxazole. This method is often efficient for producing 2,4-disubstituted oxazoles. ijpsonline.com

Fischer Oxazole Synthesis: Another classic condensation method is the Fischer oxazole synthesis, discovered in 1896. wikipedia.org It involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.orgdbpedia.org While this method is typically used for 2,5-disubstituted oxazoles, it exemplifies a condensation approach to the oxazole core. wikipedia.orgresearchgate.net

Table 3: Examples of Condensation Reactions for Oxazole Synthesis

| Reaction Name | Reactant 1 | Reactant 2 | Product Type |

|---|---|---|---|

| Bredereck Reaction | α-Haloketone (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) | Amide (e.g., Acetamide) | 2,4-Disubstituted Oxazole |

Strategic Use of Starting Materials and Chemical Precursors

The construction of the this compound core relies on the strategic selection of starting materials that provide the necessary carbon and nitrogen atoms for the heterocyclic ring. Classical and modern synthetic approaches utilize a range of precursors.

One common strategy involves the condensation of an α-haloketone with an amide. For the target molecule, this would typically involve the reaction of 2-bromo-1-(4-chlorophenyl)ethan-1-one (an α-haloketone) with acetamide. The α-haloketone provides the C4 and C5 atoms of the oxazole ring along with the 4-chlorophenyl substituent, while the acetamide provides the nitrogen atom and the C2-methyl group.

Another versatile precursor is α-p-chlorophenyl glycine (B1666218), an α-amino acid. google.com In syntheses of similar structures, this amino acid serves as a foundational block. For instance, in the synthesis of 4-(4-chlorophenyl)-2-trifluoromethyl-3-oxazole-5-one, α-p-chlorophenyl glycine is reacted with trifluoroacetic acid in the presence of a cyclizing agent. google.com This highlights the utility of α-amino acids as precursors that can be elaborated into complex heterocyclic systems.

Acyl chlorides are also employed as reactive precursors. In multi-step syntheses, an acyl chloride can be used to introduce the acyl group necessary for forming part of the oxazole ring, often in reactions with amidoximes or other suitable nitrogen-containing nucleophiles. nih.gov

The table below summarizes key precursors and their roles in forming the target oxazole.

| Precursor Type | Specific Example | Role in Synthesis of this compound |

| α-Haloketone | 2-bromo-1-(4-chlorophenyl)ethan-1-one | Provides the C4-C5 bond and the 4-chlorophenyl substituent. |

| Amide | Acetamide | Provides the N3 atom and the 2-methyl group. |

| α-Amino Acid | α-p-chlorophenyl glycine | Serves as a precursor for the 4-(4-chlorophenyl) portion of the molecule. google.com |

| Aldehyde | 4-chlorobenzaldehyde | Used in van Leusen-type syntheses with reagents like TosMIC to form the 4-aryl oxazole core. nih.gov |

Catalysts and Reagents Employed in Efficient Synthesis

The efficiency and selectivity of oxazole synthesis are heavily influenced by the choice of catalysts and reagents. Both acidic and basic conditions, as well as transition metal catalysts, are employed to facilitate the key bond-forming steps.

In classical methods like the Bredereck reaction, dehydrating agents such as phosphorus oxychloride or sulfuric acid are used to promote the cyclization of α-haloketones and amides. Basic reagents are also crucial; for example, the van Leusen oxazole synthesis utilizes a strong base like potassium carbonate to deprotonate tosylmethyl isocyanide (TosMIC), initiating the cycloaddition with an aldehyde. nih.gov

Modern synthetic protocols frequently rely on transition-metal catalysts. A highly efficient method for preparing 2,4-disubstituted oxazoles is the direct C-H arylation, which often employs a palladium/copper co-catalytic system. innovareacademics.inresearchgate.netinnovareacademics.in In this approach, a pre-formed 2-methyl-1,3-oxazole could theoretically be arylated at the C4 position, although building the ring from precursors is more common. For the synthesis of 2,4-disubstituted oxazoles, a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often used in conjunction with a copper(I) salt like copper(I) iodide (CuI). innovareacademics.inresearchgate.net The base, typically potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃), plays a critical role in facilitating the catalytic cycle. nih.govresearchgate.net

Other metals like nickel have also been explored. Nickel(II) catalysts can be used for the direct arylation of oxazoles with arylboronic acids, using air as the oxidant. innovareacademics.in Brønsted acids, such as trifluoromethanesulfonic acid (TfOH), have been shown to effectively catalyze the coupling of α-diazoketones with amides to form 2,4-disubstituted oxazoles in a metal-free approach. nih.gov

| Catalyst/Reagent | Type | Function in Synthesis |

| Pd(PPh₃)₄ | Palladium Catalyst | Facilitates C-H activation and cross-coupling reactions. innovareacademics.inresearchgate.net |

| Copper(I) Iodide (CuI) | Co-catalyst | Works in synergy with palladium in direct arylation reactions. innovareacademics.inresearchgate.net |

| Potassium Hydroxide (KOH) | Base | Promotes deprotonation and facilitates the catalytic cycle. researchgate.net |

| Trifluoromethanesulfonic Acid (TfOH) | Brønsted Acid | Catalyzes cyclization in metal-free synthesis pathways. nih.gov |

| Triethylamine | Base | Acts as an acid scavenger in reactions involving acyl chlorides or phosgene (B1210022) derivatives. google.com |

Modern Advancements and Innovations in Oxazole Synthesis

Recent research has focused on developing more efficient, selective, and environmentally benign methods for synthesizing oxazole derivatives. These advancements address the limitations of classical methods, such as harsh reaction conditions and the generation of stoichiometric byproducts.

Development of Catalytic Methods for Enhanced Yield and Selectivity

The development of novel catalytic systems has been instrumental in improving the synthesis of substituted oxazoles. Transition-metal catalysis, particularly with palladium, copper, and nickel, has enabled direct C-H functionalization reactions that offer a more atom-economical route to 2,4-disubstituted oxazoles. innovareacademics.inresearchgate.net These methods allow for the direct coupling of pre-formed heterocyclic cores with various coupling partners, often with high regioselectivity and functional group tolerance. innovareacademics.inorganic-chemistry.org

For instance, the palladium/copper co-catalyzed direct arylation of 4-substituted oxazoles with aryl bromides provides a powerful tool for creating diverse libraries of 2,4-disubstituted oxazoles with high yields. innovareacademics.inresearchgate.net The choice of ligands for the metal catalyst is critical for achieving high selectivity. Similarly, copper(II) triflate has been used as a catalyst to couple α-diazoketones with amides, providing a versatile route to 2,4-disubstituted oxazoles. organic-chemistry.org

Metal-free catalysis is another area of significant advancement. The use of strong Brønsted acids like TfOH or iodine-based reagents allows for the cyclization and formation of the oxazole ring under milder conditions, avoiding the cost and potential toxicity of transition metals. nih.gov

Considerations for Sustainable Synthesis and Reduced Byproduct Formation

In line with the principles of green chemistry, significant efforts have been made to develop sustainable synthetic routes to oxazoles. researchgate.net A key focus is the reduction of hazardous waste and the use of environmentally benign solvents and reagents.

One successful strategy is the use of microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free conditions or in green solvents like water or ionic liquids. nih.govmdpi.com For example, a microwave-assisted van Leusen synthesis has been reported for the efficient production of 5-aryl-1,3-oxazoles. nih.gov

Advanced Analytical Techniques for Comprehensive Compound Characterization in Synthesis Research

The unambiguous identification and structural elucidation of newly synthesized compounds like this compound are paramount. A suite of advanced spectroscopic techniques is employed to confirm the molecular structure, purity, and electronic properties of the target molecule.

Spectroscopic Analysis (e.g., UV-Vis, FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry)

Spectroscopic analysis provides a detailed picture of the molecular structure. Each technique offers complementary information, and together they allow for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are among the most powerful tools for structural analysis. ipb.pt For this compound, the ¹H-NMR spectrum is expected to show distinct signals for the methyl protons, the oxazole ring proton (at C5), and the aromatic protons of the chlorophenyl group. The aromatic region would likely display a characteristic AA'BB' pattern (two doublets) for the 1,4-disubstituted benzene (B151609) ring. The ¹³C-NMR spectrum would confirm the number of unique carbon atoms, with characteristic chemical shifts for the methyl carbon, the sp² carbons of the oxazole and phenyl rings, and the carbon atom bonded to chlorine. rsc.orggazi.edu.tr

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides the exact molecular weight of the compound, allowing for the confirmation of its elemental composition. gazi.edu.tr The fragmentation pattern observed in the mass spectrum can also offer structural clues. For the target compound, the molecular ion peak [M+H]⁺ would be expected at an m/z value corresponding to the formula C₁₀H₉ClNO.

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy is used to identify the functional groups present in the molecule. nih.gov The spectrum of this compound would be expected to show characteristic absorption bands for C=N and C=C stretching vibrations within the oxazole and aromatic rings (typically in the 1500-1650 cm⁻¹ region), C-O-C stretching of the oxazole ring, and C-H stretching from the methyl and aromatic groups. The C-Cl stretch would appear in the fingerprint region. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the this compound is expected to result in strong absorption bands in the UV region, corresponding to π → π* transitions.

The following tables present expected or representative spectroscopic data for this compound, based on data from closely related structures. rsc.orggazi.edu.trjocpr.comnih.gov

Representative ¹H-NMR Data

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|

| ~2.5 | Singlet | -CH₃ protons at C2 |

| ~7.4-7.5 | Doublet | 2H, Aromatic protons ortho to Cl |

| ~7.7-7.8 | Doublet | 2H, Aromatic protons meta to Cl |

Representative ¹³C-NMR Data

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~14 | -CH₃ |

| ~125-135 | Aromatic & Oxazole Carbons |

| ~134 | C-Cl |

| ~138 | Oxazole C4 |

| ~150 | Oxazole C5 |

Representative FT-IR and MS Data

| Technique | Characteristic Data |

|---|---|

| FT-IR (cm⁻¹) | ~1610 (C=N stretch), ~1550 (C=C stretch), C-O-C stretches, C-Cl stretch |

| HRMS (ESI) | m/z [M+H]⁺ calculated for C₁₀H₉ClNO: ~194.0373; found: ~194.037x |

Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography)

No specific High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound were found. Although purification of similar compounds by methods such as automated-flash chromatography on silica (B1680970) gel has been described, detailed HPLC analytical methods, including column type, mobile phase composition, flow rate, and retention times for this specific compound, are not available.

X-ray Crystallography and Single-Crystal Structural Elucidation

There is no published single-crystal X-ray diffraction data for this compound in the searched scientific databases. While crystal structures for numerous related heterocyclic compounds, including derivatives of 1,2-oxazole (isoxazole) and 1,3-thiazole, have been determined and analyzed, the specific crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates for the title compound have not been reported.

Elemental Analysis for Stoichiometric Confirmation

Specific elemental analysis data (e.g., percentage composition of Carbon, Hydrogen, Nitrogen, and Chlorine) used for the stoichiometric confirmation of a synthesized sample of this compound could not be found. The theoretical values can be calculated from its chemical formula (C₁₀H₈ClNO), but experimental findings from synthesized batches are not present in the reviewed literature.

Structure Activity Relationship Sar Studies of 4 4 Chlorophenyl 2 Methyl 1,3 Oxazole and Its Analogs

Fundamental Role of the 1,3-Oxazole Core as a Pharmacophore in Biological Activity

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a wide array of pharmacologically active compounds. tandfonline.com The unique structural and electronic properties of the oxazole (B20620) core allow it to act as a versatile pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity.

The oxazole nucleus is planar and aromatic, which facilitates various non-covalent interactions with biological macromolecules like enzymes and receptors. semanticscholar.org These interactions are critical for molecular recognition and binding and include hydrogen bonding, π–π stacking, hydrophobic interactions, and van der Waals forces. irjweb.com The nitrogen atom in the ring acts as a hydrogen bond acceptor, while the entire ring can participate in stacking interactions with aromatic amino acid residues in a protein's binding pocket.

The metabolic stability conferred by the oxazole ring further enhances its utility as a pharmacophore. nih.gov Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antidiabetic properties. chemmethod.com The ability of the oxazole scaffold to serve as a bioisostere—a substituent or group with similar physical or chemical properties that produce broadly similar biological effects—for other heterocycles like thiazoles and imidazoles, further cements its importance in drug design. This bioisosteric potential allows for the fine-tuning of a molecule's properties to enhance efficacy and reduce toxicity.

Influence of Substituents on Pharmacological Potency, Selectivity, and Biological Interactions

Impact of the 4-(4-Chlorophenyl) Moiety on Molecular Recognition

The 4-(4-chlorophenyl) group at the C4 position of the oxazole ring is a critical determinant of the molecule's interaction with its biological targets. This moiety often anchors the ligand into a specific binding pocket on a receptor or enzyme. The phenyl ring itself can engage in hydrophobic and π–π stacking interactions with aromatic residues of the target protein.

The presence of a chlorine atom at the para-position of the phenyl ring significantly influences the electronic properties of the ring and can enhance binding affinity through several mechanisms. Halogen atoms can participate in halogen bonding, a specific non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the binding site, which can stabilize the ligand-receptor complex. Furthermore, the chloro substituent can modulate the molecule's lipophilicity, which affects its ability to cross cell membranes and access its target. Studies on analogous heterocyclic structures have shown that a para-substituted phenyl ring is often optimal for activity. For instance, in a series of pyrazole-based ligands, the 4-chlorophenyl group was found to be ideal for affinity at the human dopamine (B1211576) D4 receptor.

Contribution of the 2-Methyl Group to Binding Affinity and Molecular Architecture

Quantum chemical calculations have shown that the addition of a methyl group to the oxazole ring can increase the negative atomic charge on the oxygen atom and influence the molecule's dipole moment. researchgate.net These electronic perturbations can affect the strength of interactions, such as hydrogen bonding, with the biological target.

From a steric perspective, the 2-methyl group can serve several roles. It can provide a better fit within a specific hydrophobic pocket of the target protein, thereby increasing binding affinity through favorable van der Waals interactions. Conversely, it can also introduce steric hindrance that prevents the molecule from adopting non-productive conformations or binding to off-target sites, thus improving selectivity. The presence and position of such small alkyl groups are often crucial for orienting the larger substituents correctly for optimal interaction.

Effects of Modifications and Substitutions at Other Positions (e.g., C-5 of the Oxazole Ring)

While the title compound is substituted at C2 and C4, modifications at the C5 position of the oxazole ring are a common strategy in medicinal chemistry to modulate biological activity. The reactivity of the oxazole ring dictates that the C5 position is generally the most susceptible to electrophilic substitution, especially when an electron-donating group is present on the ring. semanticscholar.org

Halogenation Effects on Biological Efficacy and Specificity

The chlorine atom on the phenyl ring is a prime example of how halogenation can be strategically used to enhance a drug's properties. Halogens, particularly chlorine, are frequently incorporated into drug candidates to improve biological efficacy and specificity. chemrxiv.org

The position of the halogen is also critical. In many cases, para-substitution is found to be optimal for activity. Studies on cinnamic acid derivatives showed that a para-chloro substituent resulted in higher antibacterial activity compared to an ortho-substituted analog, highlighting the importance of substituent placement for proper interaction with the target. mdpi.com The chloro group can also block sites of metabolic attack, particularly P450-mediated oxidation on the phenyl ring. This increases the metabolic stability of the compound, leading to a longer half-life and duration of action in the body. acs.org

| Compound Series | Halogen Position | Observation | Reference |

| Cinnamic Acid Derivatives | para vs. ortho | para-chloro compound showed higher activity than ortho-chloro compound. | mdpi.com |

| Phenyl-THP Compounds | 4-chloro | Similar affinity to unsubstituted derivative. | nih.gov |

| 1,2,4-Triazole Derivatives | Phenyl ring | Halogenation plays an important role in anti-leishmanicidal activity. | mdpi.com |

Elucidation of Molecular Features Governing Ligand-Target Interactions

Analysis of Hydrogen Bonding Networks in Binding Pockets

Hydrogen bonds are crucial directional interactions that contribute significantly to the specificity and stability of ligand-receptor complexes. In the context of 4-(4-Chlorophenyl)-2-methyl-1,3-oxazole analogs, the nitrogen atom of the oxazole ring can act as a hydrogen bond acceptor. The strategic placement of this nitrogen atom can facilitate interactions with hydrogen bond donors, such as the side chains of amino acids like asparagine, glutamine, or serine, within a binding pocket.

For instance, in a series of oxazole-based inhibitors targeting a specific enzyme, the introduction of a hydroxyl group on an ancillary phenyl ring can introduce a new hydrogen bond donor, potentially leading to a significant increase in binding affinity. The table below illustrates hypothetical data on how modifications to the parent structure could influence hydrogen bonding potential and, consequently, the inhibitory activity.

| Compound ID | R1-Substituent (para-position of Phenyl Ring) | R2-Substituent (on an ancillary group) | Key Hydrogen Bond Interaction | IC₅₀ (nM) |

| 1 | Cl | H | Oxazole Nitrogen - Asn123 | 150 |

| 1a | F | H | Oxazole Nitrogen - Asn123 | 180 |

| 1b | H | OH | Oxazole Nitrogen - Asn123; R2-OH - Glu89 | 25 |

| 1c | Cl | NH₂ | Oxazole Nitrogen - Asn123; R2-NH₂ - Asp92 | 35 |

This data is illustrative and intended to demonstrate the principles of SAR.

Characterization of Hydrophobic and Aromatic Stacking Interactions

Hydrophobic interactions are a major driving force for ligand binding, arising from the energetically favorable process of removing nonpolar surfaces from the aqueous environment of the cell. The 4-chlorophenyl group of the parent compound plays a significant role in establishing such interactions. The phenyl ring can fit into hydrophobic pockets lined with nonpolar amino acid residues like valine, leucine, and isoleucine.

Furthermore, the aromatic nature of both the phenyl and oxazole rings allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the binding site. These interactions, where the electron clouds of the aromatic rings overlap, add to the stability of the ligand-receptor complex. The chloro-substituent on the phenyl ring can also participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen, further anchoring the ligand in the binding pocket.

The following table presents a hypothetical analysis of how modulating the hydrophobicity and aromatic character of the substituent at the 4-position of the phenyl ring can impact binding affinity.

| Compound ID | R1-Substituent (para-position of Phenyl Ring) | Predicted Hydrophobic Interaction Strength | Predicted π-π Stacking Potential | Ki (nM) |

| 1 | Cl | Strong | Moderate | 95 |

| 1d | Br | Very Strong | Moderate | 80 |

| 1e | CH₃ | Moderate | Low | 210 |

| 1f | OCH₃ | Moderate | Low | 185 |

This data is illustrative and intended to demonstrate the principles of SAR.

Electronic Effects of Substituents on Receptor Binding and Reactivity

For instance, an EWG like the chloro group on the phenyl ring can modulate the pKa of the oxazole nitrogen, potentially influencing its ability to act as a hydrogen bond acceptor. Furthermore, altering the electronic nature of the substituents can impact the molecule's dipole moment, which can be critical for its orientation and binding within the electrostatic environment of the active site.

A study on a series of 2,4-disubstituted oxazoles revealed that substituents like chloro and bromo at the fourth position of the aryl moiety significantly influenced their biological activity, underscoring the importance of electronic effects. The table below provides a hypothetical representation of how different electronic substituents might affect receptor binding.

| Compound ID | R1-Substituent (para-position of Phenyl Ring) | Hammett Constant (σp) | Effect on Oxazole Ring Electron Density | Binding Affinity (Kd, nM) |

| 1 | Cl | 0.23 (EWG) | Decreased | 120 |

| 1g | NO₂ | 0.78 (Strong EWG) | Significantly Decreased | 250 |

| 1h | OCH₃ | -0.27 (EDG) | Increased | 90 |

| 1i | H | 0.00 | Neutral | 180 |

This data is illustrative and intended to demonstrate the principles of SAR.

Computational and in Silico Research Methodologies

Molecular Docking Investigations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jcchems.com It is frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the fundamental principles of molecular recognition.

Molecular docking simulations are employed to place a ligand, such as an oxazole (B20620) derivative, into the binding site of a target protein. This process generates various possible binding poses and assigns a score to each, which serves as an estimate of the binding affinity. The analysis of these poses reveals crucial non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. researchgate.net

For the broader class of oxazole-containing compounds, molecular docking has been instrumental. For instance, studies on other substituted oxazoles have successfully predicted their binding modes within the active sites of enzymes like tubulin, hypothesizing a mechanism of action for their anticancer effects. nih.gov In such studies, the docking results can rationalize why certain substitutions on the oxazole core lead to enhanced or diminished biological activity by examining the specific interactions formed. nih.gov For example, the orientation of the 4-chlorophenyl group of the title compound would be a key determinant of its binding, likely fitting into a hydrophobic pocket within a target protein.

Table 1: Key Interactions Predicted by Molecular Docking for Oxazole Analogs

| Interaction Type | Interacting Residues (Example) | Significance |

|---|---|---|

| Hydrogen Bonding | Amino acid side chains (e.g., Ser, Thr) | Provides specificity and directional bonding |

| Hydrophobic Interactions | Aliphatic/aromatic residues (e.g., Leu, Phe) | Major driving force for binding |

This table represents typical interactions observed for oxazole-class compounds in docking studies.

Beyond predicting how a ligand binds to a known target, docking can be used to identify potential new targets for a compound. This approach, often called "reverse docking" or "target fishing," involves docking the ligand against a large library of protein structures. Proteins that show favorable docking scores are identified as putative targets, which can then be validated experimentally. For the oxazole scaffold, this method has helped identify potential targets such as the colchicine (B1669291) binding site of tubulin, suggesting a role for these compounds as microtubule inhibitors. nih.gov This approach is invaluable for understanding the mechanism of action of novel compounds and for repositioning existing drugs for new therapeutic indications.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds and correlating them with their experimentally measured biological activities. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties.

For a class of compounds like substituted oxazoles, a QSAR model could be built to predict their anticancer or anti-inflammatory activity. nih.gov The model would take the form of a mathematical equation:

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

Once a statistically robust model is developed, it can be used to predict the activity of new, yet-to-be-synthesized oxazole derivatives. This predictive power allows chemists to prioritize the synthesis of compounds with the highest predicted activity, streamlining the drug discovery process.

The reliability of a QSAR model is paramount. Therefore, rigorous statistical validation is essential. physchemres.org Common validation techniques include internal validation (e.g., leave-one-out cross-validation, q²) and external validation, where the model's predictive power is tested on a set of compounds not used in its development (the test set, R²_pred). nih.govphyschemres.org A high correlation coefficient (R²) for the training set and strong predictive ability for the test set indicate a robust and reliable model.

Interpretation of the QSAR model provides valuable insights into the structural requirements for activity. By identifying the most influential descriptors, researchers can understand which molecular properties are key for biological function. For example, a model might reveal that higher lipophilicity and the presence of a hydrogen bond donor at a specific position are critical for the activity of oxazole derivatives, thereby guiding rational drug design.

Table 2: Common Statistical Metrics for QSAR Model Validation

| Metric | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness of fit for the training set. | > 0.6 |

| q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

Advanced Computational Chemistry Methodologies for Mechanistic Insight

While docking and QSAR are powerful tools, other advanced computational methods can provide deeper mechanistic insights into a molecule's behavior. Quantum Mechanics (QM) methods, such as Density Functional Theory (DFT), allow for the accurate calculation of electronic properties, molecular geometries, and reaction energies. cuny.edumdpi.com These calculations can help rationalize the stability of different conformations of 4-(4-Chlorophenyl)-2-methyl-1,3-oxazole and its reactivity.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a ligand-protein complex over time. jcchems.com An MD simulation can assess the stability of the binding pose predicted by docking and reveal how the protein and ligand adapt to each other. This provides a more realistic picture of the binding event than the static view offered by molecular docking alone.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to molecules like this compound to predict their geometry, electronic properties, and reactivity. irjweb.com Calculations are typically performed using specific functionals and basis sets, such as B3LYP with a 6-311G++(d,p) basis set, to solve for the electron density and derive key molecular properties. irjweb.com

Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) indicates the molecule's capacity to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. researchgate.net The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. irjweb.comresearchgate.net

From these frontier orbital energies, several global reactivity descriptors can be calculated to further characterize the molecule's behavior:

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Chemical Potential (μ): Relates to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): Quantifies the propensity of a species to accept electrons.

Table 1: Representative DFT-Calculated Reactivity Descriptors for an Oxazole Derivative Note: Data is illustrative of parameters derived from DFT calculations for heterocyclic compounds.

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | - | -5.65 |

| LUMO Energy | ELUMO | - | -0.81 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.84 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.42 |

| Chemical Potential | μ | (EHOMO + ELUMO)/2 | -3.23 |

| Electrophilicity Index | ω | μ²/2η | 2.16 |

Alchemical Free Energy Perturbation Calculations for Binding Affinity Prediction

Alchemical Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of ligands to a biological target. biorxiv.orgnih.gov This technique is particularly valuable in drug discovery for predicting how modifications to a lead compound, such as this compound, will affect its potency.

The method is based on a thermodynamic cycle that connects the binding free energies of two ligands (Ligand A and Ligand B) to a receptor. chemrxiv.org Instead of directly simulating the binding or unbinding process, which is computationally expensive, FEP calculates the free energy change of "alchemically" transforming Ligand A into Ligand B both in the solvated state and when bound to the protein. nih.gov The difference between these two free energy changes corresponds to the difference in their binding affinities (ΔΔG).

This transformation is non-physical and occurs gradually over a series of intermediate steps, or windows, allowing for adequate sampling. chemrxiv.org The accuracy of FEP calculations is high, often approaching experimental uncertainty (around 1 kcal/mol), making it a powerful tool for prioritizing which novel derivatives of a compound to synthesize and test. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. sciepub.com For this compound, MD simulations can provide detailed insights into its conformational flexibility and its dynamic interactions when bound to a protein target. ajchem-a.com

In a typical MD simulation, the compound is placed in a simulated physiological environment (e.g., a water box with ions) or within the binding site of a receptor. nih.gov The system's trajectory is then calculated by solving Newton's equations of motion, allowing researchers to observe how the molecule behaves on a timescale of nanoseconds to microseconds. nih.gov

Key analyses performed on MD simulation trajectories include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions, indicating the stability of the ligand's conformation or the protein-ligand complex over time. ajchem-a.com

Root Mean Square Fluctuation (RMSF): Reveals the flexibility of different parts of the molecule or protein.

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule exposed to the solvent, which can indicate whether the ligand remains buried in a binding pocket. mdpi.com

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor, highlighting key interactions for binding stability. mdpi.com

In Silico Prediction of Potential Mechanisms of Action

In silico techniques are instrumental in forming hypotheses about the potential biological targets and mechanisms of action for compounds like this compound. Molecular docking is a primary tool used for this purpose. nih.govmdpi.com

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor's binding site. pensoft.net The process involves sampling a large number of possible poses and scoring them based on their steric and energetic complementarity to the receptor. Docking studies can be performed against a panel of known protein targets to identify those with the highest predicted binding affinity. For instance, various oxadiazole derivatives have been computationally screened against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR) to assess their potential as kinase inhibitors. mdpi.com

The results of docking studies, such as binding energy scores and the specific interactions observed (e.g., hydrogen bonds, hydrophobic interactions), can suggest a plausible mechanism of action. mdpi.com For example, if this compound is found to dock favorably into the active site of a specific enzyme, it can be hypothesized to act as an inhibitor of that enzyme. These in silico predictions guide subsequent in vitro and in vivo experimental validation. nih.gov

Table 2: Representative Molecular Docking Results for Oxazole Derivatives Against a Protein Target Note: This table is illustrative, showing the type of data generated from in silico screening studies.

| Compound ID | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Derivative 1 | VEGFR2 | -46.32 | Cys919, Asp1046 |

| Derivative 2 | VEGFR2 | -48.89 | Glu885, Cys919, Leu1035 |

| Derivative 3 | EGFR | -33.23 | Leu718, Val726 |

| Derivative 4 | EGFR | -34.19 | Met793, Pro794, Leu844 |

Homology Modeling for Three-Dimensional Protein Structure Prediction (e.g., FBA-II)

When the experimental three-dimensional structure of a target protein is unavailable, homology modeling (or comparative modeling) can be used to generate a reliable 3D model. This process is essential for enabling structure-based drug design studies, such as molecular docking, for proteins whose structures have not been solved by X-ray crystallography or cryo-electron microscopy.

The homology modeling workflow relies on the principle that proteins with similar sequences adopt similar structures. The main steps are:

Template Identification: The amino acid sequence of the target protein (e.g., Fructose 1,6-bisphosphate aldolase (B8822740) II, FBA-II) is used to search a database (like the Protein Data Bank, PDB) for homologous proteins with known experimental structures.

Sequence Alignment: The target sequence is aligned with the template sequence(s). The quality of this alignment is critical for the accuracy of the final model.

Model Building: A 3D model of the target protein is constructed based on the coordinates of the aligned template structure.

Once a validated 3D model of the target protein is obtained, it can be used as the receptor in docking studies with ligands like this compound to predict binding modes and guide the design of new potential inhibitors.

Pharmacological Activities and Molecular Mechanisms of Action Academic Focus

Anti-Infective Research

The oxazole (B20620) scaffold is a common feature in a variety of compounds exhibiting anti-infective properties. Research into 4-(4-Chlorophenyl)-2-methyl-1,3-oxazole and its analogs has explored its potential against a range of pathogens, including bacteria, fungi, mycobacteria, and viruses.

Antibacterial Efficacy and Mechanistic Insights

While direct studies pinpointing the antibacterial mechanism of this compound are not extensively available in the current body of literature, research on closely related 1,3-oxazole derivatives provides valuable insights. For instance, a study on novel 1,3-oxazole derivatives bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety revealed that some of these compounds exhibit activity against Gram-positive bacterial strains. researchgate.net One derivative, a 1,3-oxazol-5(4H)-one, demonstrated inhibitory effects against Enterococcus faecium, Staphylococcus aureus, and Bacillus subtilis. nih.gov The presence of a phenyl group at the 5-position of the oxazole ring was noted in a compound showing activity against Candida albicans, suggesting that substitutions on the oxazole ring are critical determinants of antimicrobial specificity. researchgate.net The general mechanism for such heterocyclic compounds can involve interference with essential microbial processes such as metabolic pathways or cell wall synthesis, though the precise target for this class of oxazoles remains an area for further investigation.

| Related Compound Structure | Bacterial Strain | Activity Noted |

|---|---|---|

| 1,3-oxazol-5(4H)-one derivative with 4-[(4-chlorophenyl)sulfonyl]phenyl moiety | Enterococcus faecium E5 | Growth inhibition zone of 10 mm |

| 1,3-oxazol-5(4H)-one derivative with 4-[(4-chlorophenyl)sulfonyl]phenyl moiety | Staphylococcus aureus ATCC 6538 | Growth inhibition zone of 8 mm |

| 1,3-oxazol-5(4H)-one derivative with 4-[(4-chlorophenyl)sulfonyl]phenyl moiety | Bacillus subtilis ATCC 6683 | Growth inhibition zone of 9 mm |

Antifungal Properties and Fungal Enzyme Inhibition

The investigation into the antifungal potential of oxazole derivatives has identified Fructose-1,6-bisphosphate Aldolase (B8822740) II (FBA-II) as a promising target. This enzyme is crucial for the glycolysis and gluconeogenesis pathways in fungi and is absent in mammals, offering a pathway for selective toxicity. While direct enzymatic inhibition data for this compound is not available, a new 1,3-oxazole containing a phenyl group at the 5-position has shown an antimicrobial effect against the yeast Candida albicans. researchgate.net This suggests that the 4-(4-chlorophenyl) moiety in the target compound could contribute to antifungal activity. The structural similarity to known FBA-II inhibitors warrants further investigation into its potential to disrupt fungal metabolic pathways.

Antituberculosis Activity and Mycobacterial Target Engagement

The search for novel antituberculosis agents has led to the exploration of various heterocyclic scaffolds, including oxazoles. High-throughput screening efforts have identified disubstituted oxazole analogues as a novel class of inhibitors against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov These compounds demonstrated potent anti-TB activity with Minimum Inhibitory Concentrations (MICs) ranging from 1-64 mg/L and were shown to be specific to Mtb. nih.gov While these studies did not specifically report on this compound, the findings for analogous structures suggest that the oxazole core is a viable pharmacophore for antitubercular drug design. nih.govmdpi.com The proposed mechanism for some of these novel agents is distinct from existing drugs, suggesting they may engage new mycobacterial targets. nih.gov Further research is necessary to determine if this compound shares this activity and to identify its specific molecular targets within M. tuberculosis.

Antiviral Investigations

Derivatives of 1,3-oxazole have been investigated for their antiviral properties, with a particular focus on the inhibition of human cytomegalovirus (HCMV). Although direct antiviral data for this compound against HCMV is not prominent in the literature, related compounds have shown promising activity. For instance, certain (chlorophenylmethyl)benzothiadiazine dioxide derivatives demonstrated activity against HCMV with IC50 values in the low micromolar range. researchgate.net Preliminary mechanistic studies on these related compounds suggest they may interfere with an early stage of the viral replicative cycle, rather than inhibiting viral protease. researchgate.net This indicates that the chlorophenyl moiety, a key feature of the subject compound, can be part of a pharmacophore with anti-HCMV potential.

Anticancer Research

The development of novel cytotoxic agents is a cornerstone of cancer research. The structural motif of this compound has prompted its investigation and the study of its analogues in the context of their effects on cancer cell lines.

Cytotoxic Effects on Cancer Cell Lines and Antiproliferative Activity

| Related Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine | A549 (Lung) | 2.79 |

| 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine | MCF-7 (Breast) | 0.00421 |

Inhibition of Key Oncogenic Proteins and Signaling Pathways

Research into the anticancer properties of oxazole-containing compounds has explored their interaction with various oncogenic proteins and signaling pathways critical for cancer cell proliferation and survival.

Tyrosine Kinases: While extensive research has been conducted on various heterocyclic compounds as tyrosine kinase inhibitors, specific studies detailing the inhibitory activity of this compound against this class of enzymes are not prominently available in the current body of scientific literature. The 4-anilinoquinazoline (B1210976) and pyrimidine-based derivatives are more commonly associated with potent tyrosine kinase inhibition.

Tubulin Polymerization: The disruption of microtubule dynamics through the inhibition of tubulin polymerization is a well-established strategy in cancer chemotherapy. Studies on 2-methyl-4,5-disubstituted oxazoles have shown that this class of compounds can act as potent antitubulin agents. Although direct experimental data for this compound is limited, research on analogous structures provides insight into the potential mechanism. For instance, certain 2-methyl-4,5-disubstituted oxazoles have been found to bind to the colchicine (B1669291) site of tubulin, leading to the inhibition of microtubule assembly and subsequent cell cycle arrest and apoptosis.

WNT/β-catenin Signaling: The WNT/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis, and its dysregulation is implicated in various cancers. While a number of small molecules have been developed to target this pathway, specific research focusing on the inhibitory effects of this compound on WNT/β-catenin signaling is not extensively documented in publicly available scientific literature.

Mechanisms of Cell Death Induction

The induction of apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate malignant cells. While the specific apoptotic pathways triggered by this compound have not been fully elucidated, related heterocyclic compounds, including various oxadiazole and triazole derivatives, have been shown to induce apoptosis through various mechanisms. These can include the activation of caspase cascades, modulation of Bcl-2 family proteins, and cell cycle arrest.

Anti-Inflammatory Research

The anti-inflammatory potential of oxazole and related heterocyclic structures is an active area of investigation.

Other Investigated Biological Activities and Putative Targets

Antidiabetic Studies and Hypoglycemic Effects

There is currently no available research data from preclinical or clinical studies to suggest that this compound possesses antidiabetic or hypoglycemic properties. Investigations into other structurally related compounds, such as certain oxadiazole derivatives, have shown potential in modulating blood glucose levels, but these findings cannot be extrapolated to the specific compound .

Immunomodulatory Effects (e.g., Antibody Production, PBMC Proliferation, Gene Regulation)

No studies were identified that have evaluated the immunomodulatory effects of this compound. Consequently, there is no information regarding its impact on antibody production, peripheral blood mononuclear cell (PBMC) proliferation, or the regulation of genes involved in the immune response.

Platelet Aggregation Inhibition Mechanisms

The potential for this compound to inhibit platelet aggregation has not been reported in the scientific literature. Therefore, no data is available on its mechanisms of action related to the prevention of platelet activation and aggregation.

Exploration of Muscle Relaxant and Antipsychotic Properties

There is no scientific evidence to support the exploration of this compound for muscle relaxant or antipsychotic properties. The pharmacological profile of this specific compound in relation to central nervous system activity remains uninvestigated.

Lead Optimization and Drug Discovery Strategies

Rational Design and Synthesis of Novel Derivatives and Analogs

The core of advancing oxazole-based compounds lies in the strategic design and synthesis of new molecular entities to improve their pharmacological profiles.

Chemical Scaffolding and Diversity Generation in Compound Libraries

The 1,3-oxazole structure provides a versatile chemical scaffold with multiple positions (C2, C4, and C5) available for substitution, allowing for the generation of diverse compound libraries. researchgate.net Synthetic strategies are often employed to introduce a variety of functional groups to the core structure, thereby modulating the molecule's physicochemical properties and biological activity.

One common approach involves the multi-step synthesis starting from precursor molecules. For instance, novel oxazole (B20620) derivatives of disubstituted N-arylmaleimides can be synthesized by reacting a semicarbazone intermediate with substituted phenacyl bromides. ijcps.org Another method involves the condensation of α-bromo acetophenones with acetamide (B32628) to create 2-methyl-4-substituted oxazoles, which can then be further modified, for example, through bromination at the C5 position to allow for subsequent coupling reactions. nih.gov

The synthesis of 4-arylsulfonyl-1,3-oxazoles represents another pathway to diversify the scaffold, leading to compounds with potential anticancer activity. biointerfaceresearch.com By systematically altering the substituents on the phenyl rings and other positions of the oxazole core, chemists can create a large library of analogs for biological screening. nih.govnih.gov This diversity is crucial for exploring the structure-activity relationship (SAR) and identifying compounds with optimal efficacy and selectivity.

Application of Rational Drug Design Principles for Improved Efficacy

Rational drug design utilizes the understanding of a biological target's structure and the mechanism of ligand-target interaction to create more potent and selective drugs. researchgate.netresearchgate.net This approach is integral to the optimization of oxazole-based compounds.

Structure-activity relationship (SAR) studies are fundamental to this process. For example, in a series of 2-methyl-4,5-disubstituted oxazoles designed as antitubulin agents, it was found that the placement of a 3′,4′,5′-trimethoxyphenyl ring at either the C4 or C5 position significantly influenced antiproliferative activity. nih.gov Further modifications, such as adding a m-fluoro-p-methoxyphenyl or p-ethoxyphenyl group at the C5 position, resulted in compounds with nanomolar potency, comparable to the well-known agent Combretastatin A-4. nih.gov

Computational methods like molecular docking are also employed to predict how these novel derivatives might bind to their biological targets. In the study of trisubstituted oxazoles as potential aquaporin-4 (AQP4) inhibitors, molecular docking was used to predict the binding energies of different analogs, identifying a lead compound for further in vitro testing. nih.gov Similarly, docking studies of phenyl-substituted oxazole derivatives as phosphodiesterase type 4 (PDE4) inhibitors suggested that introducing a methoxy (B1213986) group at the para-position of the phenyl ring could enhance binding to the enzyme's metal-binding domain, thereby increasing inhibitory activity. ebi.ac.uk Such computational insights guide the synthesis of more effective compounds, streamlining the drug discovery process. nih.govgazi.edu.tr

In Vitro Screening Methodologies for Biological Activity

Once novel derivatives are synthesized, their biological effects must be systematically evaluated using a variety of in vitro screening methods.

Cell-Based Assays for Efficacy and Selectivity Profiling

Cell-based assays are essential tools for determining the biological activity of newly synthesized compounds in a cellular context. These assays can measure various endpoints, including cell viability, proliferation, and cytotoxicity.

A common method used is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) assay, which assesses cell viability. nih.gov This assay was used to evaluate the dose-dependent effects and IC50 values of oxazole derivatives in various human cancer cell lines, such as NCI-H460 (lung cancer). nih.gov For example, a library of novel 4-arylsulfonyl-1,3-oxazoles was screened against a panel of 59 cancer cell lines by the National Cancer Institute (NCI) to identify compounds with significant anti-proliferative or cytotoxic effects. biointerfaceresearch.com These screens revealed that specific substitutions led to high activity against particular cancer types, such as CNS cancer and non-small cell lung cancer. biointerfaceresearch.com Such profiling helps to establish the efficacy and preliminary selectivity of the compounds.

| Compound | Target Cancer Subpanel | Specific Cell Line | Observed Effect |

|---|---|---|---|

| 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | CNS Cancer | SNB-75, SF-539 | Cytostatic |

| 2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide | Non-Small Cell Lung Cancer | HOP-92 | High Anti-proliferative Activity |

| N-(4-ethoxyphenyl)-2-[2-phenyl-4-(p-tolylsulfonyl)oxazol-5-yl]sulfanyl-acetamide | Non-Small Cell Lung Cancer | NCI-H226 | Cytotoxic |

High-Throughput Screening Approaches in Drug Discovery Pipelines

High-throughput screening (HTS) is a key strategy in modern drug discovery that allows for the rapid assessment of large numbers of compounds for a specific biological activity. biointerfaceresearch.com In the context of oxazole derivatives, HTS pipelines are employed to efficiently sift through compound libraries to identify "hits"—compounds that display a desired level of activity against a biological target.

The process often involves screening a library of synthesized compounds, such as the 4-arylsulfonyl-1,3-oxazole derivatives, against a large panel of cancer cell lines at a single high dose (e.g., 10 µM) to identify initial leads. biointerfaceresearch.com This initial screen provides a broad overview of the compounds' activities across different cancer types. Promising hits from this primary screen can then be subjected to more detailed dose-response studies and further mechanistic evaluation to confirm their activity and elucidate their mode of action. researchgate.net This systematic approach accelerates the identification of promising lead candidates from a large and diverse chemical pool.

Enzyme Inhibition Assays and Receptor Binding Studies

To understand the mechanism of action, specific biochemical assays are conducted to determine if the compounds interact directly with purified enzymes or receptors.

Enzyme inhibition assays measure the ability of a compound to reduce the activity of a specific enzyme. Oxazole derivatives have been evaluated as inhibitors for several enzymes. For instance, certain trisubstituted oxazoles were identified as inhibitors of cyclooxygenase-2 (COX-2) and fatty acid amide hydrolase (FAAH). nih.gov In another study, a series of 4-phenyl-2-oxazole derivatives were synthesized and tested as inhibitors of phosphodiesterase type 4 (PDE4), an enzyme implicated in inflammatory diseases. ebi.ac.uk These assays typically determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Receptor binding studies are used to assess the interaction of compounds with specific cellular receptors. A series of NPSR antagonists from the oxazolo[3,4-a]pyrazine class were developed and evaluated for their ability to bind to and block the neuropeptide S receptor (NPSR), demonstrating nanomolar activity in vitro. nih.gov While specific NanoBRET (Bioluminescence Resonance Energy Transfer) assays for 4-(4-Chlorophenyl)-2-methyl-1,3-oxazole were not detailed in the provided sources, this technology represents a powerful method for studying receptor-ligand engagement and downstream signaling pathways in real-time within living cells.

| Compound Class | Target | Key Finding | Reference IC50/Activity |

|---|---|---|---|

| 4-phenyl-2-oxazole derivatives | Phosphodiesterase 4 (PDE4) | Compound 5j showed potent inhibition. | IC50 = 1.4 µM |

| Oxazolo[3,4-a]pyrazine derivatives | Neuropeptide S Receptor (NPSR) | Guanidine derivative 16 showed high potency. | Nanomolar activity in vitro |

| 4,5-diphenyloxazolone derivatives | Cyclooxygenase-2 (COX-2) | A benzensulfonamide derivative showed high selective inhibition. | Data not specified |

Strategies for Enhancing Potency and Target Specificity

In the development of therapeutic agents based on the this compound scaffold, enhancing potency and ensuring specificity for the biological target are paramount. Medicinal chemistry offers several established strategies to achieve these goals, primarily through systematic structural modifications. These approaches aim to refine the molecule's interaction with its target, improve its physicochemical properties, and modulate its pharmacological profile.

Bioisosteric Replacements for Modulating Pharmacological Profiles

Bioisosteric replacement is a cornerstone strategy in drug design used to alter a compound's properties while retaining its primary biological activity. spirochem.comcambridgemedchemconsulting.com This involves substituting an atom or a group of atoms with another that has broadly similar physical or chemical properties. For the this compound core, the 1,3-oxazole ring itself is a prime candidate for bioisosteric replacement to fine-tune the compound's pharmacological profile.

The oxazole ring can be replaced by other five-membered heterocycles to probe interactions with the target protein and modify properties such as metabolic stability, hydrogen bonding capacity, and dipole moment. nih.gov The thoughtful deployment of a bioisostere can modulate electronic properties, lipophilicity, and polarity, which in turn can influence potency and selectivity. nih.gov For instance, isomers of a heterocycle can have a significant impact; studies on human neutrophil elastase (HNE) inhibitors showed that a 1,3,4-oxadiazole (B1194373) derivative was a potent inhibitor (Ki = 0.025 nM), whereas its isomeric 1,2,4-oxadiazole (B8745197) counterpart was 20-fold weaker. nih.gov This highlights how the precise arrangement of heteroatoms affects the electronic properties and, consequently, the biological activity.

Potential bioisosteric replacements for the 1,3-oxazole ring in the target compound include isoxazole (B147169), 1,3,4-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-thiadiazole. mdpi.comnih.gov The 1,2,4-oxadiazole ring, for example, is often used as a bioisostere for ester and amide groups due to its resistance to hydrolysis, which can enhance metabolic stability. nih.govresearchgate.net The choice of bioisostere can lead to significant changes in the compound's interaction with its biological target. X-ray crystallography data from one study revealed that the potency of oxazole and isoxazole inhibitors correlated with favorable dipole-dipole interactions with the target enzyme, demonstrating that subtle electronic differences between bioisosteres can translate to large differences in potency. nih.gov

| Original Moiety | Potential Bioisostere | Rationale for Replacement | Potential Impact on Pharmacological Profile |

|---|---|---|---|

| 1,3-Oxazole | Isoxazole | Alters the position of the nitrogen atom, changing the dipole moment and hydrogen bonding potential. nih.gov | Modulation of binding affinity and target specificity. nih.gov |

| 1,3-Oxazole | 1,3,4-Thiadiazole | Introduces a sulfur atom, which can alter ring electronics, size, and lipophilicity. Based on the bioisosterism between sulfur and oxygen atoms. mdpi.com | Improved metabolic profile and potential for new interactions with the target. mdpi.com |

| 1,3-Oxazole | 1,2,4-Oxadiazole | Known to be metabolically robust and resistant to hydrolysis. nih.govresearchgate.net Often used as a replacement for ester and amide groups. nih.gov | Enhanced metabolic stability and improved oral bioavailability. |

| 1,3-Oxazole | 1,3,4-Oxadiazole | Different electronic distribution compared to 1,2,4-oxadiazole, which can significantly affect potency. nih.gov | Potentially altered potency and selectivity based on electronic interactions. nih.gov |

Scaffold Hopping Approaches for Novel Chemotypes

Scaffold hopping is a drug discovery strategy that involves modifying the central core structure of a molecule to identify novel, structurally distinct compounds (chemotypes) that retain the desired biological activity. nih.gov This approach is valuable for navigating beyond existing patent space, improving physicochemical or pharmacokinetic properties, and discovering new modes of interaction with a biological target. niper.gov.in Starting with this compound as the lead compound, scaffold hopping can be employed to replace the oxazole core with entirely different ring systems.

The process can range from minor modifications, such as replacing heteroatoms within the ring, to more significant changes like replacing a five-membered ring with a bicyclic system. nih.gov The goal is to preserve the key pharmacophoric features—the spatial arrangement of substituents that interact with the target—while introducing a new molecular backbone. For instance, a scaffold hopping strategy was successfully applied to thiazolo[4,5-d]pyrimidines, which are potent CXCR2 antagonists. nih.gov By replacing the thiazolo moiety with other bicyclic systems, researchers discovered novel and potent chemotypes, including triazolo[4,5-d]pyrimidine and isoxazolo[5,4-d]pyrimidine (B13100350) scaffolds. nih.gov

A similar approach could be applied to this compound. The oxazole ring could be replaced with other heterocycles or fused ring systems to generate new intellectual property and potentially improved drug-like properties. In one research program, a scaffold hopping exercise from an oxazolo[5,4-d]pyrimidine (B1261902) core led to the identification of novel CB2 cannabinoid receptor ligands with nanomolar binding affinity. nih.gov

| Starting Scaffold | Hopping Strategy | Resulting Novel Scaffold (Example) | Objective |

|---|---|---|---|

| 1,3-Oxazole | Heterocycle Replacement namiki-s.co.jp | Thiazole | Explore different electronic and steric properties while maintaining a similar five-membered core. mdpi.com |

| 1,3-Oxazole | Ring System Fusion | Oxazolo[5,4-d]pyrimidine nih.gov | Increase structural complexity and explore new binding interactions with the target. nih.gov |

| 1,3-Oxazole | Replacement with Non-aromatic Ring | Substituted Pyrrolidine | Improve solubility and introduce three-dimensional character to the molecule. |

| 1,3-Oxazole | Topology-based Hopping namiki-s.co.jp | Biaryl Amine | Maintain the spatial orientation of key substituents (chlorophenyl and methyl groups) on a completely different core structure. namiki-s.co.jp |

Addressing Challenges in Compound Development

The transition from a promising lead compound to a viable drug candidate involves overcoming numerous hurdles, including the emergence of microbial resistance and the optimization of pharmacokinetic properties. For derivatives of this compound, particularly those developed as antimicrobial agents, these challenges are critical to address.

Strategies to Overcome Microbial Resistance Mechanisms

The increasing prevalence of antimicrobial resistance (AMR) necessitates the development of compounds that can evade or overcome bacterial defense mechanisms. nih.gov Bacteria employ several strategies to resist antibiotics, including enzymatic degradation of the drug, modification of the drug target, and active extrusion of the drug from the cell via efflux pumps. mdpi.com Oxazole-containing compounds have been investigated as potential antimicrobial agents, making an understanding of these resistance mechanisms crucial for their development. najah.eduresearchgate.net

One of the most significant challenges is the overexpression of efflux pumps, which are transmembrane proteins that actively transport a wide range of compounds out of the bacterial cell, reducing the intracellular concentration of the drug to sub-therapeutic levels. nih.gov Strategies to counter this mechanism for an oxazole-based compound could include:

Structural Modification to Evade Recognition: Modifying the structure of this compound to make it a poor substrate for efflux pumps is a primary strategy. nih.govresearchgate.net This could involve altering its charge, size, or lipophilicity to disrupt the recognition and binding by the efflux pump protein.

Development of Efflux Pump Inhibitors (EPIs): An alternative strategy is to co-administer the active compound with an EPI. nih.gov EPIs are compounds that block the action of efflux pumps, thereby restoring the intracellular concentration and efficacy of the antibiotic. nih.gov Various synthetic EPIs have been identified, such as phenylalanyl arginyl β-naphthylamide (PAβN) and 1-(1-Naphthylmethyl)-piperazine (NMP). nih.gov Research has also shown that certain quinoline (B57606) derivatives can act as broad-spectrum EPIs, significantly reducing the minimum inhibitory concentration (MIC) of antibiotics against resistant bacterial strains. mdpi.com

| Strategy | Mechanism | Example/Application to Target Compound |

|---|---|---|

| Structural Modification | Alter the compound to prevent recognition and transport by the efflux pump. researchgate.net | Introduce polar groups to the this compound structure to reduce its ability to enter the hydrophobic channel of the pump. |

| Use of Efflux Pump Inhibitors (EPIs) | Block the function of the efflux pump, leading to intracellular accumulation of the drug. nih.gov | Co-administration with a known EPI like PAβN or a novel quinoline-based EPI. nih.govmdpi.com |

| Disruption of Pump Energy Source | Inhibit the energy source (e.g., proton motive force) required for pump function. nih.gov | Co-administration with a protonophore like carbonyl cyanide-m-chlorophenylhydrazone (CCCP), although this often has toxicity concerns. nih.gov |

| Downregulation of Efflux Pump Genes | Interfere with the genetic expression of the pump proteins. | Development of adjuvants that target the regulatory pathways controlling pump expression. |